molecular formula C18H27NO2 B248955 2-Piperidin-1-ylethyl 4-tert-butylbenzoate

2-Piperidin-1-ylethyl 4-tert-butylbenzoate

Cat. No. B248955
M. Wt: 289.4 g/mol
InChI Key: BYQJGVNTEVSHNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Piperidin-1-ylethyl 4-tert-butylbenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is a derivative of benzoic acid and contains a piperidine ring, which makes it a unique compound with interesting properties.

Scientific Research Applications

2-Piperidin-1-ylethyl 4-tert-butylbenzoate has been studied for its potential applications in the field of medicine. It has been shown to have antimicrobial activity against various strains of bacteria and fungi. It has also been studied for its potential use as an antitumor agent. Additionally, it has been investigated for its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

Mechanism of Action

The mechanism of action of 2-Piperidin-1-ylethyl 4-tert-butylbenzoate is not fully understood. However, it is believed to exert its antimicrobial activity by disrupting the cell membrane of bacteria and fungi. It is also thought to inhibit the growth of tumor cells by inducing apoptosis, a process of programmed cell death. Its ability to inhibit acetylcholinesterase is believed to be due to its interaction with the active site of the enzyme.
Biochemical and Physiological Effects
2-Piperidin-1-ylethyl 4-tert-butylbenzoate has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) in cells, which can cause oxidative damage. It has also been shown to increase the activity of antioxidant enzymes, which can protect cells from oxidative stress. Additionally, it has been found to reduce the levels of pro-inflammatory cytokines, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Piperidin-1-ylethyl 4-tert-butylbenzoate in lab experiments is its ability to selectively target certain cells or enzymes. This can be useful in studying specific biological processes. Additionally, it has been shown to have low toxicity, which makes it a safer alternative to other compounds that may have harmful effects on cells or organisms.
One limitation of using 2-Piperidin-1-ylethyl 4-tert-butylbenzoate in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

For research include investigating its potential as an antitumor agent and its use in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 2-Piperidin-1-ylethyl 4-tert-butylbenzoate involves the reaction of 4-tert-butylbenzoic acid with piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place in anhydrous conditions and produces the desired product in good yields. The purity of the product can be improved by recrystallization using a suitable solvent.

properties

Product Name

2-Piperidin-1-ylethyl 4-tert-butylbenzoate

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

2-piperidin-1-ylethyl 4-tert-butylbenzoate

InChI

InChI=1S/C18H27NO2/c1-18(2,3)16-9-7-15(8-10-16)17(20)21-14-13-19-11-5-4-6-12-19/h7-10H,4-6,11-14H2,1-3H3

InChI Key

BYQJGVNTEVSHNY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OCCN2CCCCC2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OCCN2CCCCC2

Origin of Product

United States

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